3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide
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Overview
Description
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is a chemical compound that belongs to the oxadiazole family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and industry. The unique structure of this compound, which includes a 1,2,4-oxadiazole ring, contributes to its diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the propanamide group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is not fully understood. it is believed to modulate the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. The compound also exhibits antioxidant activity, which may contribute to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic structure similar to the compound but without the additional functional groups.
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole: Another derivative of the oxadiazole family with different substituents.
Uniqueness
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)10-17-14(20)7-8-15-18-16(19-21-15)13-6-4-5-12(3)9-13/h4-6,9,11H,7-8,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQWIQIZSWGFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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